1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the tetrahydrothieno[3,4-d]imidazolone 5,5-dioxide family, characterized by a bicyclic core comprising fused thiophene and imidazolone rings with two sulfonyl groups. The 4-ethoxyphenyl and 3-nitrobenzyl substituents at positions 1 and 3, respectively, confer distinct electronic and steric properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-2-29-17-8-6-15(7-9-17)22-19-13-30(27,28)12-18(19)21(20(22)24)11-14-4-3-5-16(10-14)23(25)26/h3-10,18-19H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUDMFLAZKKSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thienoimidazoles, characterized by a fused thieno and imidazole ring system. Its molecular formula is , with a molecular weight of approximately 372.44 g/mol. The presence of the ethoxy and nitro groups suggests potential interactions that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the thienoimidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.
Antiviral Activity
Research has highlighted the potential antiviral properties of thienoimidazole derivatives. A study demonstrated that compounds within this class could inhibit viral replication in vitro, particularly against HIV and Hepatitis C Virus (HCV). The efficacy was measured using EC50 values, indicating the concentration required to achieve 50% inhibition of viral activity.
Table 2: Summary of Biological Activities
| Activity Type | Target Pathogen | EC50 Value |
|---|---|---|
| Antimicrobial | S. aureus | 25 μg/mL |
| Antiviral (HIV) | HIV-1 | 0.35 μM |
| Antiviral (HCV) | HCV NS5B | 32.2 μM |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thienoimidazole scaffold can inhibit key enzymes involved in viral replication.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Some derivatives are known to interact with nucleic acids, inhibiting their synthesis and function.
Study on Antiviral Efficacy
A notable study published in MDPI evaluated various thienoimidazole derivatives for their antiviral activity against HIV-1. The compound exhibited an EC50 value of 0.35 μM, showcasing its potential as a lead compound for further development into antiviral agents .
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thienoimidazoles against clinical isolates of resistant bacterial strains. Results indicated that the compound significantly inhibited growth at concentrations as low as 25 μg/mL, suggesting its potential utility in treating resistant infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the tetrahydrothieno[3,4-d]imidazolone 5,5-dioxide core but differing in substituents:
Key Observations:
Substituent Effects :
- Electron-Donating Groups : Ethoxy (target compound) and methyl () substituents enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-fluorophenyl in ).
- Electron-Withdrawing Groups : The 3-nitrobenzyl group in the target compound may increase oxidative stability but reduce bioavailability due to steric bulk .
Methyl groups () lower melting points compared to nitro- or chloro-substituted derivatives, as seen in predicted density data (1.324 g/cm³) .
Commercial Availability :
- The phenyl-substituted analog () is commercially available, suggesting established synthetic protocols, whereas nitro- or halogenated derivatives may require specialized routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
